4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H21Cl2NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a naphthalene moiety, and a chloro substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-chloro-1-naphthol with 2-chloroethyl piperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chloro-1-naphthol is replaced by the piperidine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloro substituent to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydroxylated compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(4-Bromo-1-naphthyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(4-Methyl-1-naphthyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(4-Fluoro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
IUPAC Name |
4-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c18-16-5-6-17(15-4-2-1-3-14(15)16)20-12-9-13-7-10-19-11-8-13;/h1-6,13,19H,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASVFLDCSQNXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-44-6 | |
Record name | Piperidine, 4-[2-[(4-chloro-1-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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